2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

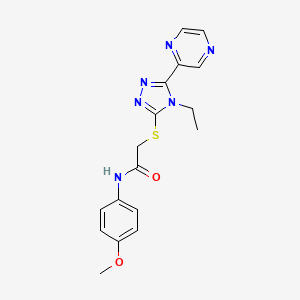

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic compound featuring a 1,2,4-triazole core substituted with a pyrazine ring and a thioacetamide group linked to a 4-methoxyphenyl moiety.

Properties

CAS No. |

618427-20-6 |

|---|---|

Molecular Formula |

C17H18N6O2S |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C17H18N6O2S/c1-3-23-16(14-10-18-8-9-19-14)21-22-17(23)26-11-15(24)20-12-4-6-13(25-2)7-5-12/h4-10H,3,11H2,1-2H3,(H,20,24) |

InChI Key |

WCKXTCABSBQOPD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=NC=CN=C3 |

Origin of Product |

United States |

Biological Activity

The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a hybrid molecule that incorporates a triazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound's molecular formula is , and its structural representation includes a triazole ring linked to a thioether and an acetamide group. The presence of the pyrazine and methoxyphenyl groups enhances its potential biological interactions.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₆OS |

| SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3 |

| InChI | InChI=1S/C18H20N6OS/c1-3-13... |

| InChIKey | CBRPAJMMITWNAM-UHFFFAOYSA-N |

Biological Activity

The biological activity of this compound can be attributed to the 1,2,4-triazole scaffold, which has been shown to exhibit various pharmacological properties:

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives possess significant antimicrobial properties. A review highlighted their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics like vancomycin and ciprofloxacin .

Anticancer Potential

Compounds featuring the triazole moiety have been investigated for their anticancer activities. Studies have demonstrated that certain triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .

Antitubercular Activity

The compound's structure suggests potential activity against Mycobacterium tuberculosis. Recent studies on similar hybrid compounds have shown promising results in inhibiting the growth of tuberculosis bacteria, indicating that this compound could be further evaluated for antitubercular applications .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole-containing compounds reveals that modifications in substituents significantly influence biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances antimicrobial potency while altering alkyl chain lengths can affect overall efficacy .

Case Studies

- Antimicrobial Efficacy : A study evaluating various triazole derivatives found that compounds with similar structural features exhibited MIC values ranging from 0.046 to 3.11 μM against multiple pathogens, outperforming traditional antibiotics .

- Anticancer Activity : A series of synthesized triazole analogs were tested against different cancer cell lines, showing IC50 values as low as 5 μM, indicating high cytotoxicity against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound belongs to a family of 1,2,4-triazole derivatives with variations in substituents that critically influence physicochemical properties and biological activity. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Key Analogs

Impact of Heterocyclic Modifications

- Pyrazine vs. This may alter receptor binding specificity .

- Pyridine Positional Isomerism : VUAA1 (3-pyridinyl) and VUAA3 (4-pyridinyl) demonstrate that pyridine regioisomerism can switch agonist potency across insect species .

Role of Acetamide Substituents

- Methoxy vs. Alkyl Groups : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to VUAA1’s lipophilic 4-ethylphenyl group, which is critical for membrane penetration in insect repellents .

Triazole Core Substitutions

- Ethyl vs. Allyl : Allyl-substituted triazoles (e.g., 6a) show lower melting points (161–184°C) than ethyl derivatives, suggesting reduced crystallinity and improved processability .

- Methyl Substituents : Methyl groups (e.g., 760194-81-8) may reduce steric hindrance, facilitating receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.